N'-(2-aminoethyl)(tert-butoxy)carbohydrazide
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Overview
Description
N’-(2-aminoethyl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C8H19N3O2 It is a derivative of carbohydrazide, featuring a tert-butoxy group and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)(tert-butoxy)carbohydrazide typically involves the reaction of tert-butyl carbazate with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-(2-aminoethyl)(tert-butoxy)carbohydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(2-aminoethyl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The amino and tert-butoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions varying depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or nitroso compounds, while reduction can produce hydrazines or amines. Substitution reactions can lead to a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
N’-(2-aminoethyl)(tert-butoxy)carbohydrazide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The amino and tert-butoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-aminoethyl)carbamate: Similar in structure but lacks the carbohydrazide moiety.
N-Boc-ethylenediamine: Contains a tert-butoxycarbonyl group but differs in its overall structure.
tert-Butyl N-(2-oxiranylmethyl)carbamate: Features an oxirane ring instead of the aminoethyl group.
Uniqueness
N’-(2-aminoethyl)(tert-butoxy)carbohydrazide is unique due to the presence of both the aminoethyl and tert-butoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
CAS No. |
952233-53-3 |
---|---|
Molecular Formula |
C7H17N3O2 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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